6-(2-Hydroxyethyl)-7-methyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one
Overview
Description
6-(2-Hydroxyethyl)-7-methyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one is a heterocyclic compound that features a thiazole ring fused to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Hydroxyethyl)-7-methyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. These methods allow for the construction of the thiazolo[3,2-a]pyrimidine scaffold with various substituents .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and use of efficient catalysts, would apply.
Chemical Reactions Analysis
Types of Reactions
6-(2-Hydroxyethyl)-7-methyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce double bonds or other reducible groups within the molecule.
Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as alkyl or aryl groups .
Scientific Research Applications
6-(2-Hydroxyethyl)-7-methyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-(2-Hydroxyethyl)-7-methyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular pathways. The compound’s effects are mediated through the inhibition or activation of these targets, leading to changes in cellular processes such as apoptosis, inflammation, or cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazole and pyrimidine derivatives, such as:
Thiazole derivatives: Known for their antibacterial, antifungal, and antiviral properties.
Pyrimidine derivatives: Used in various therapeutic applications, including anticancer and antiviral treatments.
Uniqueness
What sets 6-(2-Hydroxyethyl)-7-methyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one apart is its unique combination of a thiazole and pyrimidine ring, which imparts distinct chemical and biological properties.
Biological Activity
6-(2-Hydroxyethyl)-7-methyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one, with the CAS number 86487-53-8, is a compound of interest due to its potential biological activities. This article reviews its biological properties, including antibacterial, anticancer, anti-inflammatory, and other pharmacological effects.
Antibacterial Activity
Research indicates that thiazolo[3,2-a]pyrimidine derivatives exhibit significant antibacterial properties. In particular, compounds similar to this compound have shown efficacy against various bacterial strains:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
E. faecalis | 40-50 µg/mL |
P. aeruginosa | 40-50 µg/mL |
S. typhi | 40-50 µg/mL |
K. pneumoniae | 40-50 µg/mL |
The inhibition zones for these compounds were comparable to standard antibiotics like ceftriaxone, indicating their potential as alternative antibacterial agents .
Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies suggest it may inhibit cell growth in various cancer cell lines, including breast cancer (MCF-7). Key findings include:
- Cell Viability : A concentration-dependent decrease in cell viability was observed.
- LDH Enzyme Activity : Treated MCF-7 cells exhibited significantly elevated LDH levels (521.77 U/L) compared to untreated controls (85.35 U/L), indicating cytotoxic effects.
The compound appears to induce apoptosis and halt the cell cycle at the S phase, suggesting mechanisms of action that warrant further exploration .
Anti-inflammatory Activity
Inflammatory responses are critical in many diseases, and compounds derived from thiazolo[3,2-a]pyrimidine structures have been shown to modulate inflammatory cytokines. In vitro studies demonstrated:
- Inhibition of TNF-α and IL-6 : Compounds related to this structure inhibited TNF-α by up to 78% and IL-6 by up to 89%, outperforming conventional anti-inflammatory drugs like dexamethasone .
Case Studies
Several case studies have documented the pharmacological potential of thiazolo[3,2-a]pyrimidine derivatives:
- Study on Antimicrobial Efficacy : A study assessed the antimicrobial activity of synthesized derivatives against resistant bacterial strains, highlighting their potential as new therapeutic agents.
- Cancer Cell Line Studies : Research involving MCF-7 breast cancer cells demonstrated that treatment with related compounds resulted in significant apoptosis and cell cycle arrest.
Properties
IUPAC Name |
6-(2-hydroxyethyl)-7-methyl-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-5-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2S/c1-6-7(2-4-12)8(13)11-3-5-14-9(11)10-6/h12H,2-5H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNYLACFZLVNPOT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2CCSC2=N1)CCO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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